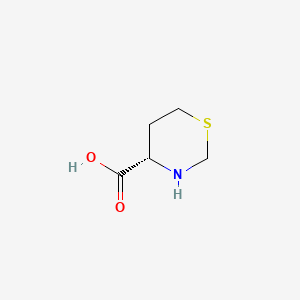
Promestriene D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Promestriene D3, also known as 3-Propoxy-17 β -methoxy-1,3,5 (10)-estratriene, is a synthetic estrogen analog of estradiol. It is primarily used in topical formulations to treat symptoms of vaginal atrophy and urogenital disorders caused by estrogen deprivation. This compound has been shown to significantly improve symptoms such as tissue thinning, vaginal dryness, soreness, painful intercourse, and urinary incontinence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Promestriene D3 is synthesized through a series of chemical reactions starting from estradiolThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and chromatography to obtain the pure compound. The final product is then formulated into topical creams or other dosage forms for clinical use .
Analyse Des Réactions Chimiques
Types of Reactions
Promestriene D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties and applications .
Applications De Recherche Scientifique
Promestriene D3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of synthetic estrogens and their interactions with other chemicals.
Biology: Investigated for its effects on cellular processes and gene expression related to estrogen signaling.
Medicine: Applied in the treatment of vaginal atrophy and other estrogen-deficiency conditions. It is also studied for its potential use in hormone replacement therapy.
Industry: Utilized in the formulation of pharmaceutical products and topical creams for clinical use
Mécanisme D'action
Promestriene D3 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and maintenance of tissue integrity. The pathways involved in its mechanism of action include the estrogen receptor signaling pathway and downstream effectors such as kinases and transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The natural estrogen hormone with similar effects but different pharmacokinetics.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Diethylstilbestrol: A synthetic nonsteroidal estrogen with historical use in hormone therapy
Uniqueness of Promestriene D3
This compound is unique in its minimal systemic absorption and localized effect, making it suitable for topical applications with reduced risk of systemic estrogenic effects. This property is particularly beneficial for patients with estrogen-sensitive conditions, such as certain cancers, where systemic estrogen exposure is undesirable .
Propriétés
IUPAC Name |
(13S,17S)-13-methyl-3-propoxy-17-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18?,19?,20?,21-,22-/m0/s1/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKNLFTJBHTSD-QXUNDURPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)OCCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)





